molecular formula C20H23NO4 B11140649 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B11140649
M. Wt: 341.4 g/mol
InChI Key: AIMIUKXZGWNRJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: , belongs to the class of benzofuran compounds.

  • Its molecular formula is C18H19NO4 with a molecular weight of 301.35 g/mol .
  • The compound features a benzofuran ring system fused with a phenyl group and an acetamide moiety.
  • Carbofuran phenol has been studied for its biological activities and potential applications.
  • Preparation Methods

    • Synthetic Routes :
      • One common synthetic route involves the reaction of 2,3-dihydro-1-benzofuran-6-carboxylic acid with 3,4-dimethoxyphenethylamine (or its derivatives) in the presence of coupling agents or activating reagents.
      • The carboxylic acid can be obtained from benzofuran derivatives through oxidation and subsequent carboxylation.
    • Reaction Conditions :
      • The reaction typically occurs under mild conditions, often using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
      • Catalysts or reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) facilitate the coupling.
    • Industrial Production :
      • Carbofuran phenol is an intermediate in the synthesis of the pesticide carbofuran (also known as Furadan ).
  • Chemical Reactions Analysis

    • Reactivity :
      • Carbofuran phenol can undergo various reactions, including oxidation , reduction , and substitution .
      • Common Reagents :
        • For oxidation: chromium-based reagents , such as chromic acid (H2CrO4) .
        • For reduction: metal hydrides , such as sodium borohydride (NaBH4) .
        • For substitution: acid chlorides or activated esters .
    • Major Products :
      • Oxidation may yield the corresponding carboxylic acid derivative.
      • Reduction could lead to the formation of the alcohol form.
      • Substitution reactions may produce various derivatives.
  • Scientific Research Applications

    • Chemistry :
      • Carbofuran phenol serves as an intermediate in the synthesis of carbofuran, a widely used insecticide and nematicide.
    • Biology and Medicine :
      • Research on its biological activity, toxicity, and potential therapeutic applications is ongoing.
      • It may have implications in drug discovery due to its structural features.
    • Industry :
      • Its role in pesticide production underscores its industrial significance.
  • Mechanism of Action

    • The exact mechanism of carbofuran phenol’s effects remains an area of study.
    • It likely interacts with specific molecular targets, affecting cellular processes or enzymatic pathways.
  • Comparison with Similar Compounds

    • Carbofuran phenol’s uniqueness lies in its benzofuran-phenyl-acetamide hybrid structure.
    • Similar compounds include other benzofuran derivatives, such as benzofuranol and benzofuran carboxylic acids .

    Remember, carbofuran phenol’s applications extend beyond its role as an intermediate, and ongoing research may uncover additional uses.

    Properties

    Molecular Formula

    C20H23NO4

    Molecular Weight

    341.4 g/mol

    IUPAC Name

    2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

    InChI

    InChI=1S/C20H23NO4/c1-23-17-6-4-14(11-19(17)24-2)7-9-21-20(22)13-15-3-5-16-8-10-25-18(16)12-15/h3-6,11-12H,7-10,13H2,1-2H3,(H,21,22)

    InChI Key

    AIMIUKXZGWNRJP-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C=C(C=C1)CCNC(=O)CC2=CC3=C(CCO3)C=C2)OC

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.